N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine
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Overview
Description
N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes benzyl, butyl, and butylamino groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of ethane-1,2-diamine with benzyl chloride and butyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon atoms of benzyl chloride and butyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl positions, where nucleophiles like hydroxide or alkoxide ions replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Hydroxide ions (OH^-), alkoxide ions (RO^-)
Major Products
Oxidation: Amides, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. Additionally, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
Benzyl butyl phthalate: A phthalate ester used as a plasticizer.
Uniqueness
N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine is unique due to its specific combination of benzyl, butyl, and butylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91817-11-7 |
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Molecular Formula |
C19H35N3 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N'-benzyl-N-butyl-N'-[2-(butylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C19H35N3/c1-3-5-12-20-14-16-22(17-15-21-13-6-4-2)18-19-10-8-7-9-11-19/h7-11,20-21H,3-6,12-18H2,1-2H3 |
InChI Key |
HSFOVHRNZCXZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN(CCNCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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